![molecular formula C18H23NO2 B4009564 2-(allyloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4009564.png)
2-(allyloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
Description
Synthesis Analysis
The synthesis of 2-(allyloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves multiple steps, including reactions with allyl 2-hydroxyethylether, ethyl 4-hydroxybenzoate, and p-phenylenediamine under optimum conditions to produce a novel liquid crystalline compound. This compound exhibits characteristics of a lyotropic liquid crystal with a smectic texture and a high melting point of 283℃, highlighting its unique structural properties (L. Qingjun, 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an unsaturated terminal double bond. Detailed structural analysis has been performed using various techniques, such as POM, FTIR, DSC, 1H NMR, and XRD, to elucidate its morphological structure and thermal properties, confirming its liquid crystalline nature and providing insights into its molecular arrangement (L. Qingjun, 2007).
Chemical Reactions and Properties
The compound's chemical reactivity includes its ability to participate in various chemical reactions due to the presence of functional groups amenable to transformations. While specific reactions have not been detailed in the available literature, the structural components suggest potential for diverse chemical modifications and interactions, indicative of its versatile chemical properties.
Physical Properties Analysis
Physical properties, such as the melting point (283℃), indicate the compound's stability and potential for applications requiring high-temperature conditions. The liquid crystalline nature suggests unique optical and thermal properties, which could be explored for materials science applications, especially in the development of advanced materials with specific orientation and phase behavior characteristics (L. Qingjun, 2007).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-prop-2-enoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-14-21-17-11-7-6-10-16(17)18(20)19-13-12-15-8-4-3-5-9-15/h2,6-8,10-11H,1,3-5,9,12-14H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVFBVBMGMHPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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